molecular formula C14H20N2O B12496888 4-Methyl-N-(piperidin-3-ylmethyl)benzamide

4-Methyl-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B12496888
M. Wt: 232.32 g/mol
InChI Key: PBZRSXZRJDXLLM-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C14H20N2O, and it has a molecular weight of 232.32 g/mol .

Preparation Methods

The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with piperidine derivatives. One common method is the amidation reaction, where 4-methylbenzoic acid is reacted with piperidin-3-ylmethanamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

    4-Methyl-N-(piperidin-3-yl)benzamide: Similar structure but lacks the methylene bridge between the piperidine and benzamide moieties.

    N-(Piperidin-3-ylmethyl)benzamide: Lacks the methyl group on the benzene ring.

    4-Methyl-N-(piperidin-4-ylmethyl)benzamide: The piperidine ring is attached at a different position.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-methyl-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H20N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,17)

InChI Key

PBZRSXZRJDXLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCNC2

Origin of Product

United States

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